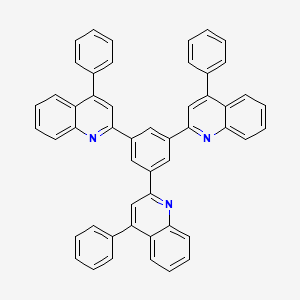
9-Acridanone, 4-(diethylaminomethyl)-3-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- typically involves the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones in the presence of catalysts such as L-proline in ethanol . This method allows for the formation of the acridone core structure with various substituents.
Industrial Production Methods
Industrial production methods for acridone derivatives often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product efficiently .
化学反应分析
Types of Reactions
9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace existing substituents with new ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and fluorescent materials.
作用机制
The mechanism of action of 9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- involves its interaction with molecular targets such as DNA and enzymes. Its planar ring structure allows it to intercalate into DNA, inhibiting topoisomerase or telomerase enzymes, which are crucial for cell replication . This interaction can lead to the inhibition of cancer cell growth and proliferation.
相似化合物的比较
Similar Compounds
Similar compounds include:
Acridone: The parent compound with a carbonyl group at the 9 position.
3-Chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl)-acridone: An acridone derivative with antimalarial properties.
Uniqueness
9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its diethylaminomethyl and methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
58324-13-3 |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
4-(diethylaminomethyl)-3-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)12-15-17(23-3)11-10-14-18(15)20-16-9-7-6-8-13(16)19(14)22/h6-11H,4-5,12H2,1-3H3,(H,20,22) |
InChI 键 |
MJYDCOXVTAIVIK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=C(C=CC2=C1NC3=CC=CC=C3C2=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13939034.png)


![2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole](/img/structure/B13939049.png)

![6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13939052.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)


![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
